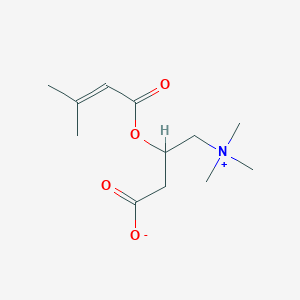

3-Methylcrotonyl L-Carnitine

説明

Structure

3D Structure

特性

分子式 |

C12H21NO4 |

|---|---|

分子量 |

243.30 g/mol |

IUPAC名 |

3-(3-methylbut-2-enoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H21NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3 |

InChIキー |

KGPNNIOVWVIXOR-UHFFFAOYSA-N |

正規SMILES |

CC(=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C |

製品の起源 |

United States |

Metabolic Pathways and Enzymatic Conversion of 3 Methylcrotonyl L Carnitine Precursors

L-Leucine Catabolic Pathway and the Origin of 3-Methylcrotonyl-CoA

The breakdown of the essential branched-chain amino acid L-leucine is a critical metabolic process that yields key intermediates for energy production. plos.orgnih.gov This catabolic pathway is the primary source of 3-methylcrotonyl-CoA. The process begins with the conversion of L-leucine to α-ketoisocaproate, a reaction catalyzed by branched-chain aminotransferase (BCAT). researchgate.net Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex facilitates the oxidative decarboxylation of α-ketoisocaproate to produce isovaleryl-CoA. researchgate.net The third step in this pathway involves the oxidation of isovaleryl-CoA to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD). researchgate.netnii.ac.jp This series of reactions ultimately provides acetyl-CoA and acetoacetate, which can be integrated into other metabolic pathways. plos.orgnih.govasm.org

The initial steps of L-leucine catabolism are summarized below:

Transamination: L-leucine is converted to α-ketoisocaproate by branched-chain aminotransferase (BCAT). researchgate.net

Oxidative Decarboxylation: α-ketoisocaproate is converted to isovaleryl-CoA by branched-chain α-keto acid dehydrogenase (BCKDH). researchgate.net

Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD). researchgate.net

The Role of 3-Methylcrotonyl-CoA Carboxylase (MCC)

3-Methylcrotonyl-CoA carboxylase (MCC) is a mitochondrial enzyme that plays a crucial role in the fourth step of the L-leucine catabolic pathway. scielo.brwikipedia.orgnih.gov It catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. wikipedia.orgnih.govnih.gov This reaction is essential for preventing the buildup of toxic intermediates derived from leucine (B10760876) metabolism. plos.org

The MCC holoenzyme is a large complex, typically a heterododecamer with an α6β6 structure. wikipedia.orgcolumbia.edu It is composed of two different subunits: the alpha (α) subunit and the beta (β) subunit. plos.orgwikipedia.org In humans, these subunits are encoded by the MCCC1 and MCCC2 genes, respectively. scielo.brwikipedia.orgnih.gov

MCCα (alpha subunit): This larger subunit is responsible for covalently binding the biotin (B1667282) cofactor. nih.govnih.gov It contains the biotin carboxylase (BC) domain and the biotin carboxyl carrier protein (BCCP) domain. plos.orgcolumbia.edu The human MCCα subunit consists of 725 amino acids. wikipedia.orgnih.gov

MCCβ (beta subunit): The smaller subunit contains the carboxyltransferase (CT) domain, which is responsible for transferring the carboxyl group to the substrate. plos.orgcolumbia.edu The human MCCβ subunit is composed of 563 amino acids. wikipedia.orgnih.gov

The structure of MCC has been characterized, revealing a central core formed by the β subunits, with the α subunits located at each end. plos.org

MCC is a biotin-dependent carboxylase, meaning it requires biotin as a prosthetic group for its catalytic activity. plos.orgnih.gov The carboxylation reaction occurs in two distinct steps at separate active sites within the enzyme complex: plos.orgescholarship.org

Carboxylation of Biotin: In the first step, which occurs in the biotin carboxylase (BC) domain of the α-subunit, bicarbonate is activated by ATP. wikipedia.org The biotin cofactor, which is covalently attached to a lysine (B10760008) residue in the biotin carboxyl carrier protein (BCCP) domain, then acts as a nucleophile to attack the activated bicarbonate, forming carboxybiotin. plos.orgwikipedia.org This reaction is dependent on magnesium ions (Mg2+). plos.org

Transfer of the Carboxyl Group: The flexible BCCP domain translocates the carboxybiotin to the carboxyltransferase (CT) active site located on the β-subunit. plos.orgescholarship.org Here, the carboxyl group is transferred from carboxybiotin to the gamma carbon of 3-methylcrotonyl-CoA, yielding 3-methylglutaconyl-CoA. nih.govwikipedia.orgcolumbia.edu

This dual-step mechanism allows for the efficient carboxylation of the substrate, a key reaction in leucine metabolism.

Subunit Composition and Structure (MCCα and MCCβ)

Carnitine Acyltransferase-Mediated Formation of 3-Methylcrotonyl L-Carnitine

Under normal metabolic conditions, 3-methylcrotonyl-CoA is efficiently carboxylated by MCC. However, in situations where MCC activity is impaired, such as in the genetic disorder 3-methylcrotonyl-CoA carboxylase deficiency, 3-methylcrotonyl-CoA can accumulate within the mitochondria. scielo.brnih.gov This accumulation leads to its conjugation with L-carnitine to form this compound. nih.gov

This conversion is catalyzed by carnitine acyltransferases. capes.gov.brcreative-proteomics.com Specifically, carnitine acetyltransferase (CrAT) has been shown to be active with short- and medium-chain acyl-CoAs, facilitating their conversion to acylcarnitines. capes.gov.brcolumbia.edu The formation of this compound serves as a detoxification mechanism, allowing for the export of the accumulating acyl-CoA group from the mitochondria and its subsequent excretion. nih.govnih.gov

Interplay of this compound Metabolism with Other Cellular Pathways

The metabolism of this compound and its precursor, 3-methylcrotonyl-CoA, is interconnected with several other cellular pathways. The products of leucine catabolism, acetyl-CoA and acetoacetate, are key molecules that can enter central metabolic pathways. nih.govnih.gov

Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA produced from leucine breakdown can enter the TCA cycle to generate ATP, linking amino acid catabolism directly to cellular energy production. nih.gov

Ketone Body and Fatty Acid Metabolism: Acetoacetate is a ketone body, and both it and acetyl-CoA are precursors for the synthesis of fatty acids. nih.gov This highlights a connection between branched-chain amino acid metabolism and lipid biosynthesis.

Carnitine Homeostasis: The formation of this compound and other acylcarnitines in organic acidemias can impact the cellular pool of free L-carnitine, potentially leading to a secondary carnitine deficiency. nih.govnih.gov L-carnitine is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. creative-proteomics.comgclabs.co.kr

The accumulation of acyl-CoAs can also lead to the formation of other conjugates, such as 3-methylcrotonylglycine (B26124), through conjugation with glycine (B1666218). nih.gov This further illustrates the cell's mechanisms to mitigate the toxicity of accumulating metabolic intermediates.

Genetic Determinants of 3 Methylcrotonyl L Carnitine Metabolic Regulation

MCCC1 Gene: Encoding the MCCα Subunit

The MCCC1 gene, located on chromosome 3q27.1, provides the genetic blueprint for the alpha subunit (MCCα) of the MCC enzyme. genecards.orgorpha.netnih.gov This subunit is the larger of the two, containing a critical binding site for biotin (B1667282), a B vitamin that is an essential cofactor for the enzyme's catalytic activity. medlineplus.govmedlineplus.gov The MCCC1 gene consists of 19 exons. nih.govresearchgate.net The MCCα subunit plays a pivotal role in the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a key step in the leucine (B10760876) degradation pathway. genecards.orgmedlineplus.gov Beyond its metabolic function, emerging evidence suggests that the protein product of MCCC1 is also involved in the body's innate immune response to viral infections. maayanlab.cloud

Genetic Variants and Mutational Analysis Affecting MCC Activity

Mutations in either the MCCC1 or MCCC2 gene can impair the function of the MCC enzyme, leading to MCCD. medlineplus.govnih.gov To date, a large number of mutations have been identified in both genes, with missense mutations being the most prevalent type. scielo.brresearchgate.net These genetic alterations can disrupt the enzyme's structure, stability, or catalytic activity. researchgate.netnih.gov

Characterization of Missense Mutations

Missense mutations are single-nucleotide changes that result in the substitution of one amino acid for another in the protein sequence. In the context of MCCD, numerous missense mutations have been identified in both MCCC1 and MCCC2 genes. scielo.brresearchgate.net These changes can have a range of effects on the MCC enzyme. Some missense mutations may severely reduce or completely abolish enzyme activity, while others might only have a mild impact. researchgate.netd-nb.info The location of the amino acid substitution within the protein's three-dimensional structure is often a key determinant of its functional consequence. For instance, a mutation in the biotin-binding domain of the MCCα subunit can render the enzyme inactive. medlineplus.gov Similarly, mutations at the interface between the alpha and beta subunits can prevent the proper formation of the enzyme complex. medlineplus.gov

Examples of Missense Mutations in MCCC1 and MCCC2 and Their Effects

| Gene | Mutation | Effect on MCC Activity |

|---|---|---|

| MCCC1 | p.E288G | Severely reduced activity. researchgate.net |

| MCCC1 | p.G379D | Severely reduced activity. researchgate.net |

| MCCC1 | p.I434M | Yielded on average 46% of wildtype activity. researchgate.net |

| MCCC2 | p.G118del | Severely reduced activity. researchgate.net |

Analysis of Splicing Mutations

Splicing mutations affect the process of removing introns from pre-messenger RNA (pre-mRNA) to form mature messenger RNA (mRNA). These mutations can lead to the inclusion of introns or the exclusion of exons in the final mRNA transcript. In MCCD, splicing mutations in both MCCC1 and MCCC2 have been reported. scielo.brresearchgate.net For example, a novel splice mutation in MCCC1, c.639+5G>T, has been shown to produce both a normal transcript and an abnormal transcript where exon 6 is skipped. researchgate.netnih.gov This exon skipping leads to the production of a truncated and non-functional MCCα protein. nih.gov Similarly, a splicing mutation in MCCC2, c.1150-1G>A, has also been identified. scielo.br Such mutations disrupt the normal protein sequence and can lead to a complete loss of enzyme function.

Investigating Allele-Specific Effects and Genetic Interactions

Summary of Genes and Their Roles in 3-Methylcrotonyl L-Carnitine Metabolic Regulation

| Gene | Encoded Subunit | Chromosomal Location | Function |

|---|---|---|---|

| MCCC1 | MCCα | 3q27.1 orpha.netnih.gov | Contains the biotin-binding site essential for catalytic activity. medlineplus.govmedlineplus.gov |

| MCCC2 | MCCβ | 5q12-q13 nih.govresearchgate.netmedlineplus.gov | Essential for the structural integrity of the MCC enzyme complex. medlineplus.gov |

Pathophysiological Mechanisms Involving 3 Methylcrotonyl L Carnitine Accumulation

Impact on Cellular Redox Homeostasis and Oxidative Stress

The accumulation of metabolites in MCC deficiency, including 3-methylcrotonylglycine (B26124) (3MCG) and 3-methylcrotonic acid (3MCA), has been shown to disrupt cellular redox homeostasis, leading to oxidative stress. nih.govnih.gov This imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products is a significant contributor to the cellular damage observed in this disorder. nih.govresearchgate.net Research indicates that these accumulating metabolites can induce oxidative damage to vital cellular components, including lipids and proteins. nih.gov The brain, with its high content of polyunsaturated fatty acids and lower antioxidant capacity, is particularly vulnerable to this oxidative damage. mdpi.com

Studies have demonstrated that 3MCG and its precursor, 3MCA, can induce lipid peroxidation, a process where oxidants damage lipids in cell membranes. nih.govresearchgate.net In vitro experiments using rat cerebral cortex have shown that both 3MCG and 3MCA significantly increase the levels of thiobarbituric acid-reactive substances (TBA-RS), which are markers of lipid peroxidation. nih.gov This damage to membrane lipids can disrupt membrane fluidity, inactivate membrane-bound enzymes and receptors, and ultimately compromise cellular integrity. The process of lipid peroxidation can create a chain reaction, leading to further oxidative damage within the cell. eajm.org

In addition to lipid damage, the accumulation of 3MCG and 3MCA also promotes protein carbonylation, a form of irreversible oxidative damage to proteins. nih.gov Research has shown that these metabolites significantly increase carbonyl formation in the cerebral cortex of young rats. nih.gov Protein carbonylation can lead to a loss of protein function, altered enzymatic activity, and the formation of protein aggregates, all of which can have severe consequences for cellular function.

Induction of Lipid Peroxidation

Consequences for Intracellular Coenzyme A (CoA) Pool Dynamics

The accumulation of 3-methylcrotonyl-CoA due to MCC deficiency has significant consequences for the intracellular Coenzyme A (CoA) pool. CoA is a crucial cofactor in numerous metabolic pathways, including the citric acid cycle and fatty acid oxidation. In MCC deficiency, the block in the leucine (B10760876) catabolic pathway leads to the sequestration of CoA as 3-methylcrotonyl-CoA. This trapping of CoA can lead to a functional deficiency of free CoA, which in turn can impair other CoA-dependent metabolic processes. The conjugation of accumulating metabolites with carnitine and glycine (B1666218) to form excretable compounds like 3-hydroxyisovalerylcarnitine (B12287773) and 3-methylcrotonylglycine represents an attempt by the body to replenish the pool of free CoASH. aap.org

Development of Secondary Carnitine Depletion in Metabolic Derangements

A common feature of MCC deficiency is the development of secondary carnitine depletion. nih.govsemanticscholar.orgnih.gov Carnitine plays a vital role in transporting long-chain fatty acids into the mitochondria for beta-oxidation, a primary energy-producing pathway. mdpi.comresearchgate.net In MCC deficiency, the accumulating toxic acyl-CoA intermediates are detoxified by being conjugated with carnitine to form acylcarnitines, such as 3-hydroxyisovalerylcarnitine. nih.govnih.govnih.gov These acylcarnitines are then excreted in the urine. nih.gov This continuous urinary loss of carnitine esters leads to a depletion of the body's free carnitine pool. nih.govnih.gov Studies have shown that individuals with MCC deficiency who are not receiving L-carnitine supplementation have low levels of free carnitine in both plasma and muscle tissue. nih.govresearchgate.net

Molecular Interactions of Accumulating Metabolites with Cellular Components

The metabolites that accumulate in MCC deficiency, such as 3-methylcrotonylglycine (3MCG) and 3-methylcrotonic acid (3MCA), can directly interact with and disrupt the function of various cellular components. nih.govresearchgate.net Research indicates that these accumulating metabolites can inhibit key enzymes involved in energy metabolism. For instance, 3MCG has been shown to impair the activity of the citric acid cycle and the mitochondrial respiratory chain, specifically complex II-III. researchgate.net Furthermore, these metabolites can interfere with neurotransmission by inhibiting synaptic Na+,K+-ATPase activity. researchgate.net The oxidative stress induced by these metabolites further contributes to the damage of cellular macromolecules. nih.gov

Role in Leucine-Related Detoxification Mechanisms

The formation of 3-Methylcrotonyl L-Carnitine is a key component of the body's detoxification mechanism in response to the accumulation of toxic metabolites from leucine catabolism. aap.orgnih.gov In individuals with 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, the enzyme responsible for the fourth step in leucine breakdown is defective. nih.govsemanticscholar.org This leads to a buildup of 3-methylcrotonyl-CoA. nih.gov To mitigate the toxicity of this accumulating intermediate, the body employs two primary detoxification pathways: conjugation with glycine to form 3-methylcrotonylglycine (3-MCG) and conjugation with L-carnitine to form acylcarnitines, including 3-hydroxyisovalerylcarnitine. aap.orgnih.gov These conjugation reactions serve to detoxify the accumulating acyl-CoA and replenish the intramitochondrial pool of free Coenzyme A (CoA). aap.org The resulting conjugates are then excreted in the urine. nih.gov However, this process can lead to a depletion of the body's carnitine stores, resulting in a secondary carnitine deficiency. semanticscholar.orgnih.gov

Advanced Analytical Methodologies for 3 Methylcrotonyl L Carnitine Research

Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling

Tandem mass spectrometry (MS/MS) is a cornerstone for the analysis of acylcarnitines, including 3-Methylcrotonyl L-Carnitine, particularly in high-throughput settings like newborn screening. elsevier.esnih.gov This technique allows for the rapid and sensitive detection of a wide range of acylcarnitines from a small biological sample, typically a dried blood spot. restek.comfamiliasga.com The principle of MS/MS involves the selection of a specific precursor ion (the molecular ion of the analyte of interest), its fragmentation, and the detection of a characteristic product ion. For acylcarnitines, a common approach is to monitor for the product ion at m/z 85, which corresponds to a fragment of the carnitine moiety. nih.gov

The introduction of MS/MS into newborn screening programs has significantly increased the detection rates of metabolic disorders such as 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency. elsevier.ese-cep.org In this condition, elevated levels of 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH), an isomer of this compound, are a key biomarker. elsevier.eshealth.state.mn.us

Optimization of Sample Preparation for MS/MS Analysis

Effective sample preparation is critical for accurate and reliable MS/MS analysis of acylcarnitines. The primary goals are to extract the analytes of interest from the biological matrix (e.g., blood, plasma, urine), remove interfering substances, and concentrate the sample.

Commonly, sample preparation involves protein precipitation followed by derivatization. nih.gov For dried blood spots (DBS), a small punch is typically extracted with a solvent mixture, often containing methanol. elsevier.es Derivatization, frequently through butylation (e.g., with n-butanol and hydrochloric acid), converts the acylcarnitines into their butyl esters. elsevier.es This process enhances their ionization efficiency and improves their chromatographic behavior in subsequent analysis. However, some methods aim to simplify the process by avoiding derivatization, which can reduce sample preparation time and prevent potential hydrolysis of acylcarnitines. restek.comrestek.com

The choice of extraction solvent is also a key optimization parameter. Studies have shown that a mixture of acetonitrile (B52724) and water can be highly effective for extracting a broad range of amino acids and acylcarnitines from dried blood spots. restek.com Solid-phase extraction (SPE) is another technique employed to clean up samples, using materials like mixed-mode cation-exchange cartridges to isolate carnitine and its esters. nih.gov

Application of Stable-Isotope Labeled Internal Standards

To ensure the accuracy and precision of quantification by MS/MS, stable-isotope labeled internal standards are indispensable. elsevier.eselsevier.es These are versions of the analytes of interest where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). caymanchem.comsigmaaldrich.com For example, 3-Methylcrotonyl-L-carnitine-d3 is used as an internal standard for the quantification of this compound. caymanchem.com

These labeled standards are added to the sample at a known concentration at the beginning of the sample preparation process. elsevier.es Because they are chemically identical to the endogenous analytes, they experience the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By measuring the ratio of the signal from the endogenous analyte to the signal from the stable-isotope labeled internal standard, accurate quantification can be achieved, correcting for variations in sample handling and instrument response. elsevier.es Commercially available kits often provide a mixture of stable-isotope labeled internal standards for a panel of amino acids and acylcarnitines. elsevier.esukisotope.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification and Isomer Separation

While flow-injection MS/MS is rapid, it cannot separate isomers, which is a significant limitation in acylcarnitine analysis. nih.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) addresses this challenge by introducing a chromatographic separation step before the mass spectrometric analysis. This allows for the differentiation and individual quantification of isomeric and isobaric compounds, such as this compound and its isomers. nih.govnih.gov

LC-MS/MS methods have been developed for the comprehensive and quantitative analysis of a large number of acylcarnitine species in various biological matrices. acs.orgplos.org These methods offer high sensitivity and accuracy, making them suitable for both clinical diagnostics and research. nih.gov

Chromatographic Techniques for Acylcarnitine Resolution

The choice of chromatographic column and mobile phase is crucial for achieving the desired separation of acylcarnitines.

Reversed-Phase (RP) Chromatography : This is a widely used technique for acylcarnitine separation. acs.orgnih.gov RP columns, typically C18, separate compounds based on their hydrophobicity. acs.org Longer chain acylcarnitines are more retained, while shorter, more polar acylcarnitines elute earlier. Gradient elution, where the composition of the mobile phase is changed over time, is commonly employed to effectively separate a wide range of acylcarnitines in a single run. diva-portal.org

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is particularly advantageous for the retention and separation of polar compounds like short-chain acylcarnitines, which may have poor retention on traditional RP columns. acs.orgresearchgate.net HILIC separates compounds based on their polarity, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent. researchgate.net

The use of different chromatographic techniques, such as RP and HILIC, can provide complementary information and a more comprehensive acylcarnitine profile. acs.org

Chiral Separation of Carnitine Enantiomers in Research Contexts

Carnitine exists as two enantiomers, L-carnitine and D-carnitine. In biological systems, L-carnitine is the active form. The separation of these enantiomers is important in various research contexts. Chiral chromatography is the primary method for achieving this separation. eijppr.com

This can be accomplished through two main approaches:

Direct Separation : This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. eijppr.com Polysaccharide-based CSPs are widely used for their broad applicability. eijppr.com

Indirect Separation : This approach involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then be separated on a standard (achiral) chromatographic column. researchgate.net

Chiral ligand-exchange chromatography is another technique where separation occurs through the formation of transient diastereomeric complexes with a metal ion and a chiral selector. eijppr.com The development of chiral LC-MS methods allows for the sensitive and selective analysis of enantiomeric composition, which is critical in pharmaceutical and metabolic research. osti.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Complementary Organic Acid Analysis

In the investigation of metabolic disorders associated with abnormal this compound levels, such as 3-MCC deficiency, the analysis of urinary organic acids provides crucial complementary diagnostic information. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis. elsevier.esscispace.com

In 3-MCC deficiency, the accumulation of 3-methylcrotonyl-CoA leads to the increased production and excretion of specific organic acids, namely 3-hydroxyisovaleric acid and 3-methylcrotonylglycine (B26124). elsevier.esscispace.com The detection of elevated levels of these metabolites in urine by GC-MS strongly supports the diagnosis. elsevier.es

The GC-MS analysis of organic acids typically involves several steps:

Extraction : The organic acids are extracted from the urine sample, often using a liquid-liquid extraction with a solvent like ethyl acetate. nih.gov

Derivatization : To make the non-volatile organic acids suitable for gas chromatography, they must be chemically modified to increase their volatility. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. scispace.comnih.gov

GC Separation : The derivatized sample is injected into the gas chromatograph, where the different organic acids are separated based on their boiling points and interactions with the capillary column. oup.com

MS Detection and Identification : As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries. researchgate.net

Quantitative GC-MS methods, often employing stable isotope dilution, can also be developed for the precise measurement of specific organic acids. oup.com

Table of Research Findings:

| Analytical Technique | Analyte(s) | Key Findings & Applications |

| Tandem Mass Spectrometry (MS/MS) | Acylcarnitines (including C5-OH) | Rapid screening for metabolic disorders like 3-MCC deficiency in newborns. elsevier.esnih.gov |

| LC-MS/MS | This compound & isomers | Precise quantification and separation of isomeric acylcarnitines, crucial for differential diagnosis. nih.govnih.gov |

| GC-MS | 3-Hydroxyisovaleric acid, 3-Methylcrotonylglycine | Confirmatory testing for 3-MCC deficiency through analysis of urinary organic acids. elsevier.esscispace.com |

Method Development for High-Throughput Screening in Research Settings

High-throughput screening (HTS) for this compound and other acylcarnitines is crucial for applications like newborn screening for metabolic disorders. fda.govsigmaaldrich.com The primary analytical technique for this purpose is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS). sigmaaldrich.comnih.gov

Method development for HTS aims to achieve a balance between speed, sensitivity, and specificity. A key aspect is the ability to analyze a large number of samples efficiently. For instance, rapid LC-MS/MS methods have been developed that can analyze 25 underivatized acylcarnitines, including this compound, in a 9-minute cycle. scientistlive.comrestek.com This allows for the high sample throughput required in screening laboratories. scientistlive.com

A significant challenge in HTS is the differentiation of isomeric and isobaric compounds, which have the same mass-to-charge ratio and can interfere with accurate quantification. nih.gov While direct infusion MS/MS is a rapid screening tool, it cannot distinguish between isomers. nih.gov Therefore, chromatographic separation prior to mass spectrometric detection is essential for the differential diagnosis of disorders involving acylcarnitines. nih.govrestek.comrestek.com For example, the separation of C4-butyryl-L-carnitine from its isomer C4-isobutyryl-L-carnitine is critical for diagnosing specific dehydrogenase deficiencies. restek.comrestek.com

The development of HTS methods also involves optimizing sample preparation. To simplify and expedite this process, methods that analyze underivatized acylcarnitines are often preferred. scientistlive.comrestek.comrestek.com A typical workflow involves protein precipitation from a biological sample (e.g., plasma or dried blood spots) followed by dilution and direct injection into the LC-MS/MS system. restek.com

The table below outlines a typical LC-MS/MS method for high-throughput screening of acylcarnitines.

| Parameter | Details |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) sigmaaldrich.comnih.gov |

| Sample Type | Dried blood spots, plasma fda.govrestek.com |

| Sample Preparation | Protein precipitation (e.g., with methanol), centrifugation, dilution restek.com |

| Chromatography | Reversed-phase liquid chromatography (e.g., using a C18 column) nih.gov |

| Run Time | ~9 minutes for the analysis of multiple acylcarnitines scientistlive.comrestek.com |

| Detection | Electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) nih.gov |

Analytical Considerations for Metabolite Stability and Matrix Effects

The accuracy and reliability of this compound quantification are heavily dependent on understanding and mitigating pre-analytical and analytical variabilities, particularly metabolite stability and matrix effects.

Metabolite Stability:

This compound, like other acylcarnitines, can be susceptible to degradation. Therefore, proper sample handling and storage are paramount. It is essential to establish the stability of the analyte under various conditions that may be encountered during sample collection, processing, and storage. Research has shown that acylcarnitines are generally stable when stored at -20°C for extended periods. caymanchem.com For instance, 3-Methylcrotonyl-L-carnitine-d3, an internal standard, is reported to be stable for at least four years at -20°C. caymanchem.com Stability testing in plasma and dried blood spots has confirmed the stability of analytes like 3-hydroxyisovaleryl carnitine under various tested conditions. tandfonline.com

Matrix Effects:

Matrix effects occur when components of a biological sample other than the analyte of interest interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the analyte signal. nih.gov This can significantly impact the accuracy of quantification. nih.gov For acylcarnitine analysis, plasma is a common matrix. However, due to the presence of endogenous acylcarnitines, preparing calibration standards and quality control samples in the actual matrix can be challenging. restek.com

To circumvent this, a surrogate matrix is often employed. Bovine serum albumin (BSA) solution (e.g., 100 µg/mL in water) has been identified as a suitable surrogate for plasma in the analysis of acylcarnitines. restek.com The suitability of the surrogate matrix is validated by performing standard addition experiments on multiple lots of the actual biological matrix to ensure that the results are accurate and reproducible. scientistlive.com

Isotopically labeled internal standards, such as 3-Methylcrotonyl-L-carnitine-d3, are crucial for correcting for both metabolite degradation and matrix effects. caymanchem.com These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. They are added to the sample at the beginning of the preparation process and experience the same analytical variations as the endogenous analyte, thereby enabling accurate quantification. fda.gov

The table below summarizes key considerations for metabolite stability and matrix effects in the analysis of this compound.

| Consideration | Key Aspects | Mitigation Strategies |

| Metabolite Stability | Susceptible to degradation. | Proper sample handling and storage (e.g., -20°C). caymanchem.com Use of stable internal standards. caymanchem.com |

| Matrix Effects | Interference from other sample components affecting ionization. nih.gov | Use of a surrogate matrix (e.g., BSA solution) for calibration standards. restek.com Use of isotopically labeled internal standards. fda.govcaymanchem.com |

In Vitro and Ex Vivo Models in 3 Methylcrotonyl L Carnitine Research

Cultured Fibroblast Systems for Enzymatic Activity Assays

Cultured skin fibroblasts obtained from patients are a cornerstone for the diagnosis and research of 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. semanticscholar.orgwikipedia.org These cells provide a readily accessible and patient-specific model to directly measure the activity of the MCC enzyme. The standard method for this enzymatic assay involves the use of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻). In this assay, homogenates of cultured fibroblasts are incubated with [¹⁴C]bicarbonate and the substrate 3-methylcrotonyl-CoA. The activity of MCC is determined by measuring the incorporation of the ¹⁴C label into acid-non-volatile products, primarily 3-methylglutaconyl-CoA. semanticscholar.orgd-nb.info This technique allows for a quantitative assessment of residual enzyme activity, which is crucial for confirming the diagnosis of MCC deficiency. aap.orgnih.gov

Studies using this system have demonstrated significantly reduced MCC activity in fibroblasts from affected individuals, often to levels that are a small percentage of the mean control value. aap.orgnih.gov For instance, in some documented cases, residual MCC activity in patient fibroblasts was found to be as low as 5% to 12% of the median control value. aap.org These assays are not only diagnostic but also serve to differentiate isolated MCC deficiency from multiple carboxylase deficiency, where the activities of other biotin-dependent carboxylases like propionyl-CoA carboxylase and pyruvate (B1213749) carboxylase would also be impaired. semanticscholar.orgnih.gov

The fibroblast model has also been instrumental in studying the effects of mutations on MCC enzyme function and stability. For example, expression studies in fibroblasts have helped to characterize the impact of specific missense mutations, revealing that some mutations can lead to a catalytically inactive but stable protein. nih.gov Furthermore, these cultured cells can be manipulated to investigate potential therapeutic interventions. For example, the biotin (B1667282) concentration in the culture medium can be varied to assess the biotin-responsiveness of certain mutations, a crucial factor in determining treatment strategies. nih.gov

| Model System | Key Application in 3-MCC Research | Assay Principle | Typical Findings in MCC Deficiency | Reference |

| Cultured Skin Fibroblasts | Diagnosis and enzymatic characterization | Measurement of ¹⁴C-bicarbonate incorporation into acid-non-volatile products | Significantly reduced MCC enzyme activity (e.g., 5-36% of control) | semanticscholar.orgaap.orgnih.gov |

Cell Line Models for Studying Metabolic Flux and Cellular Responses (e.g., HepG2)

To investigate the systemic metabolic consequences of MCC deficiency beyond the enzymatic defect itself, immortalized cell lines, particularly of hepatic origin, are employed. The human hepatocarcinoma cell line, HepG2, is a widely used model in metabolic research due to its well-differentiated phenotype and expression of key hepatic enzymes. accegen.com Although not derived from patients with MCC deficiency, HepG2 cells serve as a valuable tool to study the impact of elevated levels of leucine (B10760876) and its metabolites, which are characteristic of the disorder.

In the context of 3-Methylcrotonyl L-Carnitine research, HepG2 cells can be used to model the metabolic stress observed in the liver, a primary site of leucine catabolism. Researchers can expose these cells to high concentrations of leucine or its upstream metabolites to mimic the biochemical environment of MCC deficiency. Subsequent analysis of intracellular and extracellular metabolites can reveal how the cell adapts to this metabolic challenge. This includes studying the flux through related metabolic pathways, such as glycolysis, the Krebs cycle, and fatty acid oxidation, which may be perturbed by the accumulation of toxic intermediates. nih.govnih.gov

Furthermore, HepG2 cells are suitable for investigating the cellular responses to the accumulation of metabolites like 3-methylcrotonyl-CoA and the subsequent formation of this compound. This includes assessing markers of oxidative stress, mitochondrial dysfunction, and apoptosis, which are thought to contribute to the clinical manifestations of organic acidemias. nih.govmdpi.com The genetic tractability of cell lines like HepG2 also opens the door for creating more specific disease models through gene-editing technologies.

| Cell Line | Origin | Key Characteristics for Metabolic Research | Application in 3-MCC Context | Reference |

| HepG2 | Human Hepatocellular Carcinoma | Expresses key hepatic enzymes (e.g., 3-hydroxy-3-methylglutaryl-CoA reductase), suitable for studying metabolic flux and cellular stress. | Modeling hepatic metabolic derangements by exposure to high levels of leucine or its metabolites; studying cellular responses like oxidative stress and mitochondrial dysfunction. | accegen.comnih.gov |

Application of Isotopic Tracers in Metabolic Studies

Isotopic tracers are powerful tools for elucidating the dynamics of metabolic pathways, and their application has been crucial in understanding the pathophysiology of inborn errors of metabolism like MCC deficiency. nih.govisotope.com Stable isotopes, such as ¹³C or ¹⁵N, are incorporated into metabolic precursors (e.g., ¹³C-labeled leucine or glucose), which are then introduced into in vitro systems like cultured fibroblasts or HepG2 cells. nih.govmdpi.com By tracking the labeled atoms through various metabolic reactions using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the flux through specific pathways. nih.govnih.gov

In the context of this compound research, isotopic tracers can be used to follow the fate of the carbon skeleton of leucine. For example, by providing ¹³C-leucine to cultured cells, it is possible to trace the accumulation of labeled 3-methylcrotonyl-CoA and its subsequent conversion to detoxification products, including this compound. This approach provides a dynamic view of how the metabolic block in MCC deficiency leads to the shunting of intermediates into alternative pathways.

| Isotopic Tracer | Application in 3-MCC Research | Analytical Technique | Information Gained | Reference |

| ¹⁴C-bicarbonate | Enzymatic assay in fibroblasts | Scintillation counting | Direct measurement of MCC enzyme activity | semanticscholar.orgd-nb.info |

| ¹⁴C-isovaleric acid | Functional assay of leucine pathway in fibroblasts | Chromatography and radioactivity detection | Assessment of the overall leucine degradation pathway integrity | aap.org |

| ¹³C-leucine | Metabolic flux analysis in cultured cells | Mass Spectrometry, NMR | Tracing the fate of leucine carbons, quantifying the formation of 3-methylcrotonyl-CoA and its derivatives | isotope.com |

| ¹³C-glucose | Metabolic flux analysis in cultured cells | Mass Spectrometry, NMR | Investigating the impact of MCC deficiency on central carbon metabolism | nih.govmdpi.com |

Development and Utilization of Gene-Edited Cell Models

The advent of precise gene-editing technologies, most notably CRISPR-Cas9, has revolutionized the creation of cellular models for genetic diseases. In the context of this compound research, these tools can be used to introduce specific mutations found in patients with MCC deficiency into the MCCC1 or MCCC2 genes of otherwise healthy cell lines, such as HepG2. biorxiv.orggenecards.org This approach allows for the generation of isogenic cell lines, where the only difference between the "disease" and "control" cells is the presence of the specific mutation.

Furthermore, these models are invaluable for high-throughput screening of potential therapeutic compounds. By creating a cellular phenotype that is easily measurable (e.g., accumulation of a specific biomarker or reduced cell viability under certain conditions), large libraries of small molecules can be tested for their ability to rescue the disease phenotype. Gene-edited cells also provide a platform for testing novel therapeutic strategies, such as gene therapy or mRNA-based treatments, in a controlled in vitro setting before moving to more complex in vivo models.

Primary Cell Culture Systems for Investigating this compound Effects

While immortalized cell lines and fibroblasts are powerful tools, primary cell cultures offer a model that more closely recapitulates the in vivo physiology of specific tissues. In the study of this compound, primary hepatocytes isolated from animal models or, when available, from human liver biopsies, can provide critical insights into the hepatic consequences of MCC deficiency. These cells retain many of the complex metabolic functions of the liver for a period in culture, offering a more physiologically relevant system than immortalized cell lines.

Investigating the effects of this compound in primary hepatocytes can help to elucidate its direct impact on liver cell function. For example, researchers can expose primary hepatocytes to varying concentrations of this compound and assess its effects on mitochondrial respiration, fatty acid oxidation, and the expression of genes involved in key metabolic pathways. This can help to determine whether this compound itself contributes to the cellular pathology observed in MCC deficiency or if it is simply a benign biomarker of the underlying metabolic block.

Another important application of primary cell cultures is in the study of cell types that are particularly vulnerable to the effects of organic acidemias, such as neurons and cardiomyocytes. Primary neuronal cultures or hippocampal slice cultures can be used to investigate the neurotoxic potential of accumulating metabolites in MCC deficiency. umt.edu By exposing these cultures to the specific biochemical milieu found in the plasma or cerebrospinal fluid of patients, researchers can study the effects on neuronal viability, synaptic function, and the development of oxidative stress. Similarly, primary cardiomyocytes can be used to model the cardiac complications that are sometimes observed in patients with MCC deficiency. These primary cell systems, while more challenging to maintain than immortalized cell lines, provide an indispensable link between basic cellular mechanisms and the clinical manifestations of the disease.

Emerging Avenues and Future Directions in 3 Methylcrotonyl L Carnitine Academic Research

Integration of Multi-Omics Data for Comprehensive Metabolic Understanding

The study of 3-methylcrotonyl L-carnitine, a critical biomarker for disorders of leucine (B10760876) catabolism, is transitioning from a single-analyte focus to a systems biology paradigm. Future research will increasingly rely on the integration of multiple "omics" datasets to build a holistic picture of the metabolic perturbations leading to its accumulation. Metabolomics, primarily through mass spectrometry, identifies and quantifies this compound; however, its diagnostic and prognostic power is magnified when combined with other data layers.

Genomics provides the foundational context by identifying causative mutations in genes such as MCCA and MCCB, which encode the α and β subunits of 3-methylcrotonyl-CoA carboxylase. Transcriptomics, using techniques like RNA-Seq, can reveal how cellular systems respond to the metabolic block, potentially identifying compensatory upregulation of other pathways or stress-response gene signatures. Proteomics quantifies the actual protein levels of the deficient enzyme and other related metabolic machinery, offering a more direct measure of functional capacity than gene-level analysis alone. The convergence of these datasets allows researchers to connect a specific genotype to its functional proteomic and ultimate metabolomic phenotype, providing unprecedented insight into the pathophysiology of related disorders.

Table 1: Multi-Omics Approaches to Elucidate the Role of this compound

| Omics Layer | Key Technologies | Research Questions Addressed |

| Genomics | Whole Exome/Genome Sequencing, Sanger Sequencing | What specific mutations in MCCA, MCCB, or biotin-related genes are present? Do novel genetic variants correlate with analyte levels? |

| Transcriptomics | RNA-Sequencing (RNA-Seq), Microarrays | How does the cell alter gene expression in response to accumulating 3-methylcrotonyl-CoA? Are stress, inflammatory, or mitochondrial biogenesis pathways activated? |

| Proteomics | Mass Spectrometry (LC-MS/MS), Western Blotting | What is the abundance of the 3-methylcrotonyl-CoA carboxylase enzyme? How are levels of other carnitine-shuttling proteins (e.g., CPT2, CACT) affected? |

| Metabolomics | Tandem Mass Spectrometry (MS/MS), High-Resolution Mass Spectrometry (HRMS) | What is the precise concentration of this compound and its isomers? What other downstream or upstream metabolites are dysregulated? |

Discovery of Novel Molecular Interactants and Regulatory Networks

While the formation of this compound via the carnitine acyltransferase system is well-established as a detoxification mechanism for excess 3-methylcrotonyl-CoA, its potential interactions beyond this pathway remain largely unexplored. A significant future direction is the search for novel molecular interactants. Acylcarnitines, as amphipathic molecules, possess the structural potential to interact with a variety of biological macromolecules.

Research initiatives may employ techniques such as affinity purification-mass spectrometry (AP-MS) or chemical proteomics, using a chemically modified this compound "bait" to pull down and identify binding partners from cell lysates. Potential interactants could include orphan transporters, signaling proteins, or even transcription factors. The discovery of such interactions could reveal previously unknown biological roles or off-target effects of this metabolite. For example, a key research question is whether elevated this compound can allosterically modulate the activity of unrelated enzymes or interfere with membrane-bound protein functions, such as ion channels, thereby contributing to cellular dysfunction.

Refinement of Analytical Techniques for Enhanced Specificity

The accurate quantification of this compound is fundamental to its study, yet it is complicated by the presence of structural isomers, most notably tiglylcarnitine (B1262128) and isovalerylcarnitine. Standard tandem mass spectrometry (MS/MS) methods used in newborn screening cannot differentiate these C5:1-acylcarnitine isomers, which can lead to diagnostic ambiguity.

Future research is focused on refining analytical methodologies to achieve complete isomeric separation and specificity. Key advancements include:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems prior to mass spectrometry provides significantly higher chromatographic resolution than traditional HPLC, enabling better, if not complete, separation of isomers before they enter the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers can provide mass accuracy high enough to potentially distinguish isomers based on subtle mass differences or to facilitate more confident fragment identification in MS/MS experiments.

Chemical Derivatization: The development of novel derivatization strategies that react differently with the unique structural features of each isomer could allow for their distinct detection by MS/MS, even if they are not chromatographically separated.

Table 2: Evolution of Analytical Techniques for this compound Quantification

| Technique | Principle | Advantage over Predecessor | Future Refinement Focus |

| Flow Injection MS/MS | Direct infusion of sample with mass-based separation of parent/daughter ions. | High throughput for screening. | Lacks isomeric specificity. |

| LC-MS/MS | Chromatographic separation followed by mass analysis. | Can separate some isomers, improving specificity over flow injection. | Achieving baseline separation of all C5:1 isomers. |

| UHPLC-HRMS | High-pressure chromatography and high-resolution mass analysis. | Superior chromatographic separation and highly accurate mass measurement. | Method optimization for routine clinical use; data processing pipelines. |

| Derivatization-MS/MS | Chemical modification of isomers to yield unique product ions. | Potential for absolute specificity without chromatography. | Discovery of robust and efficient derivatizing agents. |

Exploration of Systemic Impacts beyond Direct Metabolic Pathways

The accumulation of an acylcarnitine is not merely a biochemical marker but a potential pathogenic agent. A critical avenue for future research is to investigate the systemic effects of elevated this compound levels on tissues and organs distant from the primary site of leucine metabolism. The "mitochondrial stress" hypothesis posits that the sequestration of free L-carnitine and the accumulation of abnormal acylcarnitines can impair mitochondrial function, leading to secondary consequences.

Research should focus on elucidating how chronically elevated this compound contributes to:

Neuropathology: Investigating whether this compound can cross the blood-brain barrier and exert direct neurotoxic effects or disrupt brain energy metabolism.

Cardiomyopathy: Exploring its role in altering cardiac substrate utilization, promoting oxidative stress, or impairing contractile function in heart muscle.

Immunomodulation: Determining if it can modulate inflammatory signaling pathways in immune cells, as has been suggested for other long-chain acylcarnitines.

These studies will require the use of advanced cell culture systems (e.g., induced pluripotent stem cell-derived neurons or cardiomyocytes) and animal models to connect the specific metabolite to organ-level pathophysiology.

Development of Advanced Computational Models for Metabolic Simulation

In silico modeling provides a powerful, predictive framework for understanding the dynamics of this compound metabolism. Future research will focus on creating and refining sophisticated computational models that can simulate metabolic flux under various physiological and pathological conditions. These models, such as constraint-based or kinetic models, integrate known biochemical reactions, enzyme kinetics, and regulatory interactions.

By using these models, researchers can:

Predict Metabolite Levels: Simulate the impact of different dietary protein intakes or specific genetic mutation severities on the rate of this compound production.

Identify Metabolic Bottlenecks: Pinpoint secondary enzymatic steps that become rate-limiting when the primary pathway is blocked.

Test Therapeutic Hypotheses: Virtually screen the potential effects of increasing L-carnitine availability or modulating other related pathways before embarking on costly and time-consuming experimental studies.

The development of a robust, validated computational model of leucine catabolism would represent a major leap forward, transforming our approach from reactive observation to proactive prediction.

Table 3: Components of a Predictive Computational Model for this compound Metabolism

| Model Component | Description | Potential Application |

| Metabolic Network Stoichiometry | A comprehensive map of all relevant biochemical reactions in the leucine catabolic pathway and connected pathways. | Forms the structural basis of the model. |

| Enzyme Kinetic Parameters | Data on enzyme reaction rates (Vmax, Km) for key proteins like MCC and carnitine acyltransferases. | Allows for dynamic simulation of metabolic flux rather than just steady-state analysis. |

| Genotype-Specific Constraints | Incorporation of data from a patient's specific mutation to model its effect on enzyme activity (e.g., reducing Vmax). | Personalizing the model to predict a specific individual's metabolic phenotype. |

| Substrate Input Variables | Modifiable inputs for dietary leucine intake and cellular L-carnitine concentrations. | Simulating the metabolic response to different nutritional states. |

| Flux Balance Analysis (FBA) | An algorithm to calculate the flow of metabolites through the network at a steady state. | Predicting the rate of this compound formation under defined conditions. |

Q & A

How can researchers detect and quantify 3-Methylcrotonyl L-Carnitine in biological samples with high specificity?

Methodological Answer:

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying acylcarnitines, including this compound. Key steps include:

- Sample Preparation: Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and ion suppression .

- Chromatographic Separation: Optimize gradient elution on a C18 column to resolve isomers (e.g., 3-hydroxyhexanoylcarnitine vs. 3-methylcrotonylcarnitine) .

- Mass Spectrometry: Employ multiple reaction monitoring (MRM) for transitions specific to this compound (m/z 288.2 → 85.1) to enhance specificity .

What experimental designs are optimal for studying this compound’s role in metabolic disorders like 3-MCC deficiency?

Methodological Answer:

- In Vivo Models: Use knockout mice lacking MCCC1 or MCCC2 genes to mimic 3-MCC deficiency. Monitor urinary acylcarnitine profiles via LC-MS and correlate with clinical phenotypes (e.g., hypoglycemia, metabolic acidosis) .

- Human Trials: Design crossover studies with L-carnitine supplementation (1–3 g/day) in confirmed 3-MCC patients. Measure plasma carnitine levels pre-/post-intervention and assess symptom severity using validated metabolic scoring systems .

How should researchers address contradictions in clinical studies on L-carnitine supplementation efficacy for 3-MCC deficiency?

Advanced Analysis:

Contradictions often arise from heterogeneity in patient cohorts (e.g., residual enzyme activity, dietary carnitine intake). Mitigate this by:

- Stratification: Group patients by genotype (e.g., MCCC1 vs. MCCC2 mutations) and baseline carnitine levels .

- Meta-Analysis: Pool data from trials using fixed-effects models to account for variability in dosing (1–2 g/day) and outcome measures (e.g., muscle weakness vs. cardiac function) .

What statistical approaches are recommended for analyzing dose-response relationships in L-carnitine intervention studies?

Methodological Answer:

- Mixed-Effects Models: Use SAS or R to analyze repeated measures (e.g., carnitine levels over time) with fixed effects for dosage (e.g., 0, 50, 100 mg/kg) and random effects for inter-individual variability .

- Contrast Analysis: Test linear/quadratic trends in responses (e.g., lean mass, plasma acylcarnitines) across L-carnitine doses using Tukey-adjusted pairwise comparisons .

How can multi-omics data (e.g., metabolomics, proteomics) be integrated to elucidate this compound’s metabolic network?

Advanced Methodology:

- Pathway Enrichment: Map LC-MS-derived acylcarnitine profiles to KEGG pathways (e.g., leucine degradation) using tools like MetaboAnalyst .

- Proteomic Integration: Correlate this compound levels with expression of MCCC subunits (MCCC1/MCCC2) via Western blot or targeted proteomics .

What synthetic strategies improve the yield of chiral L-carnitine derivatives like this compound?

Advanced Synthesis:

- Chiral Pool Strategy: Start with (S)-3-hydroxybutyrolactone (derived from D-mannitol) to preserve stereochemistry. React with trimethylamine (2.0 eq) at 100°C for 16 hours to form L-carnitine, followed by enzymatic acylation for 3-Methylcrotonyl derivatization .

- Quality Control: Validate purity (>95%) via USP 35 protocols, including sodium content analysis using atomic absorption spectroscopy .

How do researchers standardize L-carnitine dosing in preclinical studies to ensure translational relevance?

Methodological Answer:

- Dose Equivalency: Use allometric scaling (e.g., body surface area) to convert human doses (2–3 g/day) to animal equivalents (e.g., 150 mg/kg in mice) .

- Adherence Monitoring: Measure plasma free carnitine levels weekly via enzymatic assays (e.g., spectrophotometric quantification at 450 nm) to confirm compliance .

What analytical validation steps are critical for ensuring reproducibility in acylcarnitine quantification?

Methodological Answer:

- Linearity: Test spiked samples across the expected physiological range (0.1–50 µM) with R² >0.99 .

- Inter-Day Precision: Analyze QC samples (low/medium/high concentrations) across three batches; CV <15% is acceptable .

How can in silico modeling predict the metabolic flux of this compound under varying nutritional states?

Advanced Methodology:

- Constraint-Based Modeling: Use COBRA Toolbox to simulate leucine catabolism in MCCC1 knockdown models. Adjust ATP/NADH constraints to mimic fasting vs. fed states .

- Sensitivity Analysis: Identify rate-limiting steps (e.g., MCCC activity) by perturbing enzyme Vmax values ±20% .

What ethical and methodological considerations apply to neonatal screening for 3-MCC deficiency using this compound as a biomarker?

Advanced Considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。